

Eganelisib hepatic enzyme elevation adverse event management

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Compound Focus: Eganelisib

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Known Hepatic Safety Signals with PI3K Inhibitors

While direct data on **eganelisib** is limited, hepatotoxicity is a recognized concern with PI3K inhibitors as a class. The U.S. FDA has identified **hepatobiliary disorders** as a potential serious risk for drugs related to ustekinumab, which is being studied in combination with other therapies, highlighting the importance of vigilant liver monitoring in immuno-oncology trials [1].

Translational data from the **MARIO-3 trial**, which studies **eganelisib** in combination with atezolizumab and nab-paclitaxel for metastatic triple-negative breast cancer, also indicates that hepatobiliary disorders are a safety point of interest [2]. The trial protocol includes liver function monitoring, requiring that at baseline, patients have:

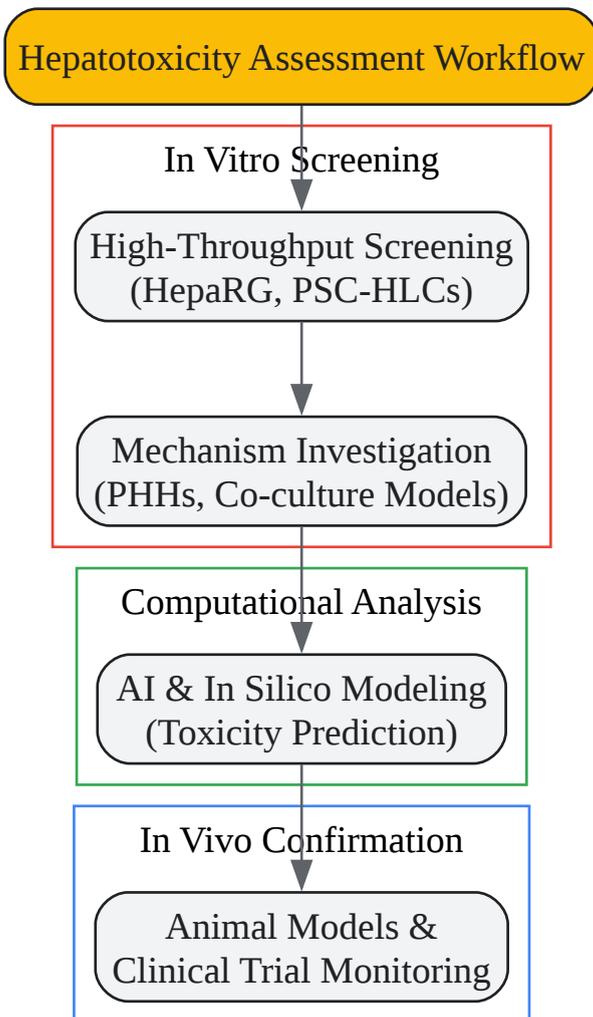
- **AST and ALT** < 2.5 × ULN
- **Total Bilirubin** ≤ 1.25 × ULN (or < 3.0 × ULN for Gilbert's syndrome) [3]

Proactive Monitoring and Assessment Strategies

For laboratories conducting non-clinical safety studies, implementing robust hepatotoxicity assessment is critical. The table below summarizes advanced *in vitro* models that can improve the prediction of drug-induced liver injury (DILI) [4].

Model Type	Description	Key Advantages	Key Limitations
Primary Human Hepatocytes (PHHs)	Gold standard for hepatic metabolism and toxicity studies [4].	Retain metabolic enzyme activity (e.g., CYPs), albumin secretion, detoxification functions [4].	Rapid loss of liver-specific functions <i>in vitro</i> ; donor variability and limited availability [4].
HepaRG Cell Line	Derived from hepatocellular carcinoma; differentiates into hepatocyte-like cells [4].	High, inducible expression of CYPs and phase II enzymes; suitable for long-term toxicity studies (e.g., APAP) [4].	Requires a long differentiation period; higher cost than other cell lines [4].
PSC-derived HLCs	Hepatocyte-like cells differentiated from pluripotent stem cells (PSCs) [4].	Potential solution to donor shortage; high proliferation capacity [4].	Functionality and maturity may not fully replicate primary human hepatocytes [4].

The following workflow outlines a systematic approach for assessing hepatotoxicity during drug development, integrating these models:



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Frequently Asked Questions for a Technical Support Context

Q1: What is the clinical evidence for eganelisib-associated hepatotoxicity? A1: As of late 2024, detailed clinical safety data from the MARIO-3 trial (NCT03961698) is not yet fully published. Preliminary results and trial design confirm that liver function is a monitored parameter, and hepatobiliary events are a focus. Researchers should consult the latest clinical trial registries and any subsequent publications for the most current safety findings [2] [3].

Q2: How should we design in vitro experiments to profile eganelisib's hepatotoxicity potential? A2: A tiered approach is recommended:

- **Initial Screening:** Use HepaRG cells or PSC-derived HLCs for their metabolic competence to assess cytotoxicity and ALT/AST leakage.
- **Mechanistic Studies:** Employ Primary Human Hepatocytes (PHHs) in co-culture models with non-parenchymal cells (e.g., Kupffer cells) to better mimic the liver's inflammatory response and investigate immune-mediated toxicity.
- **Biomarker Analysis:** Monitor traditional markers (ALT, AST, ALP, Total Bilirubin) and novel exploratory biomarkers for early detection of DILI [4].

Q3: Are there known drug-drug interaction risks that could exacerbate liver events with eganelisib?

A3: While no specific interactions are reported for **eganelisib**, other VEGFR-TKIs (e.g., anlotinib) have been shown to pharmacodynamically enhance the effects of anticoagulants like warfarin, increasing bleeding risk. This underscores the importance of screening all concomitant medications in your experimental designs for potential interactions that could manifest as or worsen liver injury [5].

Key Takeaways for Researchers

- **Monitor Proactively:** Clinical trial protocols for **eganelisib** include baseline and ongoing liver function tests (LFTs), which should be mirrored in non-clinical studies [3].
- **Use Advanced Models:** Move beyond simple HepG2 models. Incorporate metabolically competent systems like HepaRG or PHH-based co-cultures for more predictive hepatotoxicity data [4].
- **Stay Updated:** The clinical safety profile of **eganelisib** is still emerging. Regularly check for updates on clinical trial databases like ClinicalTrials.gov (NCT03961698) for the latest safety information.

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References

1. April - June 2024 | Potential Signals of Serious Risks/New ... [fda.gov]
2. Eganelisib combined with immune checkpoint inhibitor ... [pmc.ncbi.nlm.nih.gov]

3. Clinical Trial: NCT03961698 [mycancergenome.org]

4. Advancing hepatotoxicity assessment: current ... [link.springer.com]

5. Anlotinib and fruquintinib co-administrated with warfarin ... [pubmed.ncbi.nlm.nih.gov]

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